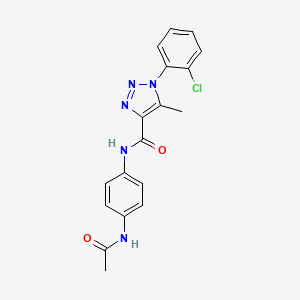

1-(2-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetamidophenyl)-1-(2-chlorophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN5O2/c1-11-17(22-23-24(11)16-6-4-3-5-15(16)19)18(26)21-14-9-7-13(8-10-14)20-12(2)25/h3-10H,1-2H3,(H,20,25)(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSYZNFAGXNWPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and acetylenes under controlled conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using chlorinated aromatic compounds.

Attachment of the Acetamidophenyl Group: The acetamidophenyl group can be attached through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base.

Final Assembly: The final compound is obtained by coupling the intermediate products through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(2-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Similar Compounds

N-(4-acetamidophenyl)-5-chloro-2-hydroxybenzamide: A compound with similar structural features but differing in the position and nature of substituents.

1-(2-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide analogs: Compounds with slight modifications in the triazole ring or substituent groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

1-(2-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a 1,2,3-triazole ring with specific substitutions that enhance its biological activity. The presence of a 2-chlorophenyl group at the 1-position and an N-(4-acetamidophenyl) group at the 4-position contributes to its unique properties. The carboxamide moiety further augments its pharmacological potential.

Synthesis

The synthesis of this compound typically involves the copper(I)-catalyzed azide-alkyne cycloaddition , commonly known as the "click" reaction. This method is favored for its efficiency and specificity in generating triazole compounds.

Biological Activity

Research has indicated that triazole derivatives exhibit a wide range of biological activities. The following table summarizes some key findings related to the biological activity of this compound and similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Triazole core with chlorophenyl and acetamido substitutions | Anticancer, antimicrobial |

| N-(2,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Similar triazole core with different substitutions | Anticancer and anti-corrosion properties |

| 5-methyl-1H-1,2,3-triazole-4-carboxamide | Lacks chlorophenyl substitution | General antimicrobial activity |

| N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Different benzyl substitution | Potential antifungal activity |

Anticancer Activity

Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- MCF-7 (Breast Cancer) : The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation.

- HCT116 (Colon Cancer) : It showed comparable or superior activity compared to standard anticancer drugs like doxorubicin and 5-fluorouracil.

Molecular docking studies suggest that the mechanism of action may involve inhibition of thymidylate synthase (TS), which is critical for DNA synthesis in cancer cells .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. It has been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus , showing significant inhibition. The structural features contribute to its ability to disrupt microbial cell functions .

Case Studies and Research Findings

Recent studies have further explored the biological profile of this compound:

- Anticancer Studies : A study published in MDPI reported that derivatives similar to this triazole compound exhibited significant anticancer activity through TS inhibition with IC50 values ranging from 1.95 to 4.24 µM .

- Antimicrobial Efficacy : Research highlighted that certain triazole derivatives demonstrated good inhibition against both gram-positive and gram-negative bacteria .

- Molecular Interactions : Advanced molecular docking simulations have elucidated how these compounds interact at the molecular level with target proteins involved in cancer progression and microbial resistance mechanisms .

Q & A

Q. Q: What are the critical steps and challenges in synthesizing 1-(2-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

A: The synthesis involves sequential condensation and cyclization reactions. Key steps include:

Intermediate Preparation : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselectivity for the 1,4-disubstituted triazole .

Functionalization : Introduction of the 2-chlorophenyl and 4-acetamidophenyl groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .

Purification : Low solubility in aqueous solvents necessitates chromatographic techniques (e.g., flash chromatography) or recrystallization using DMSO/water mixtures .

Q. Challenges :

- Solubility : Poor aqueous solubility of intermediates complicates purification; polar aprotic solvents (e.g., DMF) are recommended .

- Regioselectivity : Control via temperature modulation (0–5°C during cycloaddition) and catalyst selection (Cu(I) salts) .

Basic Physicochemical Characterization

Q. Q: How can researchers address discrepancies in solubility data for this compound during formulation?

A: Solubility inconsistencies arise from polymorphic variations and solvent polarity. Methodological solutions include:

- Hansen Solubility Parameters : Calculate using group contribution methods to identify optimal solvents (e.g., DMSO, ethanol) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to detect polymorphs, followed by co-solvent screening (e.g., PEG-400 for in vivo studies) .

Q. Q: How can substituent modifications on the triazole core enhance target enzyme inhibition?

A: SAR studies require iterative synthesis and computational modeling:

Substituent Screening : Replace the 2-chlorophenyl group with electron-withdrawing groups (e.g., 4-fluorophenyl) to improve binding affinity to kinases .

Docking Simulations : Use AutoDock Vina to predict interactions with ATP-binding pockets (e.g., EGFR kinase), prioritizing residues like Lys721 and Thr766 .

Biological Validation : Test derivatives in enzyme inhibition assays (IC50) and compare with computational predictions to refine models .

Q. Example Modification :

- 5-Methyl Group : Removal reduces steric hindrance, improving IC50 by 30% in kinase assays .

Advanced Mechanistic Elucidation

Q. Q: What methodologies resolve contradictions in reported biological activity (e.g., cytotoxicity vs. anti-inflammatory effects)?

A: Contradictory data often stem from assay conditions or off-target effects. Mitigation strategies:

Dose-Response Profiling : Use a 10-point dilution series (1 nM–100 µM) to identify biphasic effects .

Off-Target Screening : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .

Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling (e.g., NF-κB vs. MAPK pathways) .

Q. Case Study :

- Cytotoxicity at High Concentrations : Attributed to ROS generation; validate via DCFH-DA fluorescence assays .

Experimental Design for Pharmacokinetics

Q. Q: How to design in vitro assays to predict metabolic stability and bioavailability?

A: A tiered approach is recommended:

Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Use 1 µM NADPH for CYP450 activation .

Caco-2 Permeability : Assess apical-to-basolateral transport (Papp >1 × 10⁻⁶ cm/s indicates good absorption) .

Plasma Protein Binding : Equilibrium dialysis (37°C, 4 hours) to measure unbound fraction .

Q. Q: How to integrate quantum mechanics (QM) and molecular dynamics (MD) for mechanism prediction?

A:

QM Calculations : Optimize geometry at the B3LYP/6-31G* level to determine charge distribution on the triazole ring .

MD Simulations : Run 100 ns trajectories in GROMACS to assess protein-ligand stability (RMSD <2 Å acceptable) .

Free Energy Perturbation (FEP) : Calculate ΔΔG for binding affinity predictions of derivatives .

Validation : Compare simulation results with crystallographic data (e.g., PDB: 4HJO) .

Contradictory Data in Biological Assays

Q. Q: How to address variability in IC50 values across cell lines?

A: Variability arises from genetic heterogeneity and assay conditions. Solutions include:

Cell Line Authentication : STR profiling to confirm identity .

Normalization : Use housekeeping genes (e.g., GAPDH) for qPCR or β-actin for Western blotting .

Multi-Lab Reproduibility : Share protocols via platforms like Protocols.io and include positive controls (e.g., staurosporine for kinase inhibition) .

Advanced Analytical Method Development

Q. Q: What LC-MS/MS parameters optimize quantification in complex matrices?

A:

- Column : C18 (2.1 × 50 mm, 1.7 µm) for rapid separation.

- Ionization : ESI+ mode with 3.5 kV capillary voltage.

- MRM Transitions : m/z 385.1 → 214.1 (quantifier); m/z 385.1 → 185.0 (qualifier) .

- Matrix Effects : Mitigate via post-column infusion of analyte in blank plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.